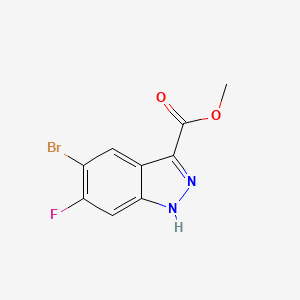

methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC17455244

Molecular Formula: C9H6BrFN2O2

Molecular Weight: 273.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFN2O2 |

|---|---|

| Molecular Weight | 273.06 g/mol |

| IUPAC Name | methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | YYCYTDVFHPGOCL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NNC2=CC(=C(C=C21)Br)F |

Introduction

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. It is characterized by the presence of bromine and fluorine substituents on the indazole ring, along with a carboxylate group at the 3-position. This unique molecular structure contributes to its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Synthesis of Methyl 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylate

The synthesis of this compound typically involves a multi-step process. One common approach is the nitrosation of brominated indoles, followed by cyclization reactions that lead to the formation of the indazole structure. The synthesis can be optimized by controlling reaction conditions such as temperature and reagent concentrations.

Synthesis Steps

-

Nitrosation: The initial step often involves the nitrosation of a brominated indole derivative.

-

Cyclization: This is followed by cyclization reactions to form the indazole ring.

-

Carboxylation: The introduction of the carboxylate group at the 3-position completes the synthesis.

Biological Activities and Applications

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate exhibits diverse biological activities, including:

-

Anticancer Activity: Indazole derivatives have shown potential in inhibiting cancer cell proliferation.

-

Anti-inflammatory Properties: These compounds are known for their anti-inflammatory effects.

-

Antimicrobial Properties: Studies indicate effectiveness against various bacterial strains.

-

Antiviral Effects: Potential activity against viral infections has been noted.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate | C10H7BrClNO2 | Contains chlorine instead of fluorine |

| Methyl 5-chloro-6-fluoro-1H-indazole-3-carboxylate | C9H6ClFN2O2 | Chlorine substitution at the 5-position |

| Methyl 5-bromoindole-3-carboxylate | C10H8BrNO2 | Lacks fluorine; simpler structure |

| Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | C9H6BrFN2O2 | Carboxylate group at the 4-position |

Research Findings and Potential Therapeutic Applications

Research indicates that methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against conditions like diabetes. Further studies are required to elucidate the precise biochemical pathways affected by this compound.

Mechanism of Action

The mechanism of action involves interactions with biological targets such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding and other interactions that can modulate biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume